molecular formula C14H21N3O3S B12470178 N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B12470178
M. Wt: 311.40 g/mol
InChI Key: KSHNTGGFYGBUEK-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexyl group and a 4-methylbenzenesulfonamido group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea typically involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-1-(4-methylbenzenesulfonamido)urea is unique due to the presence of both a cyclohexyl group and a 4-methylbenzenesulfonamido group attached to a urea moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)sulfonylamino]urea

InChI

InChI=1S/C14H21N3O3S/c1-11-7-9-13(10-8-11)21(19,20)17-16-14(18)15-12-5-3-2-4-6-12/h7-10,12,17H,2-6H2,1H3,(H2,15,16,18)

InChI Key

KSHNTGGFYGBUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2CCCCC2

Origin of Product

United States

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